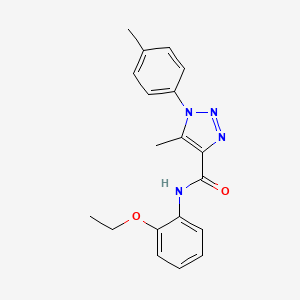

N-(2-ethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(2-ethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative synthesized via the reaction of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride, followed by coupling with 2-ethoxyaniline . The compound is characterized by a 1,2,3-triazole core substituted with a 4-methylphenyl group at the 1-position and a 5-methyl group at the 4-position, while the carboxamide moiety is linked to a 2-ethoxyphenyl substituent. Its structure has been confirmed using IR, $^1$H NMR, and mass spectrometry .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-4-25-17-8-6-5-7-16(17)20-19(24)18-14(3)23(22-21-18)15-11-9-13(2)10-12-15/h5-12H,4H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQKLPMHGFNNGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The reaction involves the use of an azide and an alkyne to form the triazole ring under mild conditions.

Introduction of the carboxamide group: This step involves the reaction of the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Substitution reactions: The ethoxy and methyl groups are introduced through nucleophilic substitution reactions, using appropriate ethoxy and methyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the click reaction, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of amines.

Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-ethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, modulating their activity. The ethoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- R2 Substituents: The 2-ethoxyphenyl group provides moderate steric bulk compared to the smaller 2-aminoethyl group in or the planar 4-acetylphenyl group in , influencing solubility and binding interactions.

Physicochemical Properties

Crystallography and Molecular Conformation

Crystallographic data for related compounds reveal structural trends:

- Dihedral Angles : In 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, the triazole and attached phenyl rings exhibit a dihedral angle of 74.79°, indicating significant twisting . Similar distortions are expected in the target compound, affecting π-π stacking and intermolecular interactions.

- Hydrogen Bonding : The ethoxy group in the target compound may participate in C–H···O interactions, as seen in analogues with methoxy substituents .

Thermal and Spectral Characteristics

- Melting Points : Most triazole carboxamides are high-melting solids (>250°C) due to strong intermolecular hydrogen bonding and aromatic stacking .

- NMR Shifts : The 2-ethoxyphenyl group in the target compound would show distinct $^1$H NMR signals for the ethoxy (–OCH$2$CH$3$) protons at δ ~1.3–1.5 ppm (triplet) and δ ~3.9–4.1 ppm (quartet), differing from the acetylphenyl group in (δ ~2.6 ppm for acetyl CH$_3$) .

Biological Activity

N-(2-ethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole class. Its unique structural features contribute to its significant biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a triazole ring with an ethoxy group and methyl substituents on the phenyl rings. This configuration enhances its lipophilicity and potential bioavailability. The chemical formula is C18H20N4O2, and its molecular weight is 324.38 g/mol.

| Property | Value |

|---|---|

| Chemical Formula | C18H20N4O2 |

| Molecular Weight | 324.38 g/mol |

| Triazole Ring | Present |

| Ethoxy Group | Present |

Preliminary studies indicate that N-(2-ethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide may inhibit key enzymes involved in inflammatory processes and tumor growth, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs) . These enzymes play critical roles in the pathophysiology of various diseases, including cancer and inflammatory disorders.

Anticancer Activity

Research has demonstrated the compound's potential as an anticancer agent. In vitro studies have shown that it exhibits significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to N-(2-ethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide have been tested for their ability to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS has been linked to apoptosis induction in cancer cells .

Anti-inflammatory Activity

The compound's anti-inflammatory properties are attributed to its ability to inhibit COX enzymes. Studies have shown that it can reduce the production of prostaglandins involved in inflammation . This suggests potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how the biological activity of N-(2-ethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide stands against structurally similar compounds.

| Compound Name | Biological Activity | Unique Properties |

|---|---|---|

| N-(2-methoxyphenyl)-5-methyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide | Moderate anticancer activity | Different alkyl substitutions affecting efficacy |

| N-(2-fluorophenyl)-5-methyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Antimicrobial properties | Halogenated groups influencing pharmacokinetics |

| N-(3-nitrophenyl)-5-methyl-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide | Enhanced solubility | Nitro and bromo substituents altering electronic properties |

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of triazole derivatives in various therapeutic contexts:

- Antiproliferative Studies : A study reported that triazole derivatives exhibited IC50 values ranging from 1.95 to 4.24 µM against multiple cancer cell lines . This positions N-(2-ethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide as a promising candidate for further development.

- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of this compound with target proteins involved in cancer and inflammation pathways . Such studies are essential for understanding the compound's mechanism at a molecular level.

Q & A

Q. Yield optimization strategies :

- Use anhydrous solvents and inert atmospheres to minimize side reactions.

- Optimize stoichiometric ratios (e.g., excess sodium azide for complete cyclization).

- Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to monitor intermediate purity .

Advanced: How can structural contradictions between computational models and experimental crystallographic data be resolved for this compound?

Discrepancies often arise due to:

- Crystal packing effects : Experimental X-ray structures (e.g., from SHELXL ) may show conformational differences from gas-phase computational models.

- Solvent interactions : Density functional theory (DFT) calculations should account for solvation effects (e.g., using implicit solvent models like PCM) .

Q. Resolution workflow :

Validate crystallographic data with R1 and wR2 values (target: <0.05 for high-resolution data) .

Compare experimental bond lengths/angles with quantum-mechanical geometry optimizations (e.g., Gaussian or ORCA software) .

Use molecular dynamics (MD) simulations to model flexibility in solution .

Basic: What in vitro assays are appropriate for evaluating the biological activity of this compound?

Q. Standard assays include :

Q. Key controls :

- Include positive controls (e.g., staurosporine for kinase assays).

- Validate results with dose-response curves (3+ replicates).

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

Q. Methodological steps :

Derivatization : Introduce substituents at the triazole 1- and 4-positions to modulate steric/electronic effects (e.g., halogenation, methoxy groups) .

Pharmacokinetic profiling :

- Measure logP (octanol-water partitioning) to assess lipophilicity.

- Conduct metabolic stability assays in liver microsomes .

Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., HDAC2 or EGFR) .

Q. Data integration :

Basic: What strategies mitigate the low aqueous solubility of this compound in biological assays?

Q. Approaches include :

Q. Validation :

- Monitor compound stability via HPLC over 24–72 hours .

Advanced: How can crystallographic disorder in the 2-ethoxyphenyl group be modeled during refinement?

Q. Steps for SHELXL refinement :

Identify disordered regions using difference Fourier maps.

Split the moiety into two or more occupancy-defined parts.

Apply geometric restraints (e.g., SIMU/DELU) to maintain reasonable bond lengths/angles.

Validate with Checksum and ADDSYM in PLATON to ensure no missed symmetry .

Q. Documentation :

Basic: What analytical techniques confirm the purity and identity of synthesized batches?

Q. Essential techniques :

- HPLC : ≥95% purity (C18 column, acetonitrile/water gradient).

- NMR : Match <sup>1</sup>H/<sup>13</sup>C spectra with literature data (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> within 3 ppm error .

Advanced: How do solvent polarity and temperature affect the compound’s tautomeric equilibrium in solution?

Q. Experimental design :

Variable-temperature NMR : Monitor chemical shifts (e.g., triazole protons) from 25°C to 60°C .

Solvent screening : Compare DMSO-d6, CDCl3, and D2O to assess polarity effects.

Computational modeling : Calculate tautomerization energy barriers using DFT (B3LYP/6-311+G(d,p)) .

Q. Key findings :

- Polar solvents stabilize the carboxamide tautomer due to hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.